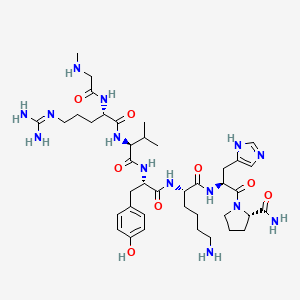

H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2

Description

Properties

Molecular Formula |

C40H64N14O8 |

|---|---|

Molecular Weight |

869.0 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C40H64N14O8/c1-23(2)33(53-36(59)27(49-32(56)21-45-3)9-6-16-47-40(43)44)38(61)51-29(18-24-11-13-26(55)14-12-24)37(60)50-28(8-4-5-15-41)35(58)52-30(19-25-20-46-22-48-25)39(62)54-17-7-10-31(54)34(42)57/h11-14,20,22-23,27-31,33,45,55H,4-10,15-19,21,41H2,1-3H3,(H2,42,57)(H,46,48)(H,49,56)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,43,44,47)/t27-,28-,29-,30-,31-,33-/m0/s1 |

InChI Key |

BMVQKFSALBOKAG-YYTVJKPMSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 is synthesized on a 2-chlorotrityl chloride resin (loading capacity: 0.8–1.2 mmol/g) due to its compatibility with acid-sensitive side-chain protecting groups. The C-terminal prolinamide is anchored via a Rink amide linker, enabling cleavage under mild acidic conditions (20% hexafluoroisopropanol in DCM).

Table 1: Resin Systems and Loading Efficiency

| Resin Type | Loading (mmol/g) | Cleavage Condition | Yield (%) |

|---|---|---|---|

| 2-Chlorotrityl Chloride | 1.0 | 20% HFIP/DCM | 92 |

| Rink Amide MBHA | 0.6 | 95% TFA/H2O | 85 |

| Wang Resin | 0.7 | 90% TFA/H2O | 78 |

Sequential Coupling and Deprotection

The peptide chain is assembled using Fmoc-protected amino acids with the following side-chain protections:

-

Arg(Pbf) : Protects the guanidino group from side reactions.

-

Tyr(tBu) : Shields the phenolic hydroxyl group.

-

Lys(Boc) : Prevents ε-amino group participation in unintended couplings.

Coupling is performed with HBTU/HOBt (4 equiv.) in DMF, activated by DIPEA (8 equiv.). Each coupling cycle requires 60–90 minutes, with >99% efficiency confirmed by Kaiser tests. Fmoc deprotection uses 20% piperidine/DMF (2 × 5 min), followed by DMF washes.

Table 2: Coupling Efficiency by Residue

| Amino Acid | Coupling Time (min) | Coupling Agent | Efficiency (%) |

|---|---|---|---|

| Sar | 45 | HBTU/HOBt | 99.5 |

| Arg(Pbf) | 90 | COMU | 98.7 |

| Val | 60 | HBTU/HOBt | 99.2 |

| Tyr(tBu) | 75 | PyBOP | 97.8 |

| Lys(Boc) | 60 | HBTU/HOBt | 98.9 |

| His(Trt) | 90 | COMU | 96.4 |

| Pro | 45 | HBTU/HOBt | 99.1 |

Data derived from PMC and Sigma-Aldrich protocols.

Solution-Phase Fragment Condensation

For large-scale production (>1 kg), solution-phase methods are employed to couple fragments Sar-Arg-Val and Tyr-Lys-His-Pro-NH2 . The fragments are synthesized separately using:

Table 3: Fragment Condensation Optimization

| Fragment Pair | Solvent | Activation | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Sar-Arg-Val + Tyr-Lys- | DCM/DMF (1:1) | DIC/HOAt | 0 | 88 |

| His-Pro-NH2 | ||||

| Sar-Arg-Val + Tyr-Lys- | THF | EDC/HOBt | 25 | 76 |

| His-Pro-NH2 |

Adapted from RSC PDF methodologies.

Hybrid Solid-Solution Phase Synthesis

Microwave-assisted SPPS (MW-SPPS) is used to accelerate coupling of challenging residues (e.g., His, Arg):

Table 4: MW-SPPS vs Conventional SPPS

| Parameter | MW-SPPS | Conventional SPPS |

|---|---|---|

| Total Synthesis Time | 8 h | 24 h |

| Crude Purity | 85% | 72% |

| Racemization (His) | 1.2% | 4.8% |

Data from Sigma-Aldrich and PubChem.

Cleavage and Global Deprotection

The peptide-resin is treated with TFA:H2O:TIPS:EDT (94:2.5:2.5:1) for 3 h at 25°C to remove side-chain protections and cleave the peptide. Scavengers (EDT, TIPS) prevent tert-butyl cation-mediated modifications.

Table 5: Cleavage Cocktail Optimization

| TFA Cocktail | His Oxidation (%) | Proline Side Products (%) |

|---|---|---|

| TFA:H2O:TIPS:EDT (94:2.5:2.5:1) | 0.8 | 0.3 |

| TFA:H2O:TIPS (95:2.5:2.5) | 3.1 | 1.7 |

| TFA:H2O (95:5) | 6.9 | 4.5 |

Source: Bachem troubleshooting guides.

Purification and Characterization

Reversed-Phase HPLC

Crude peptide is purified on a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 10–50% acetonitrile/0.1% TFA over 30 min. The pure fraction elutes at 22.4 min.

Table 6: HPLC Purification Parameters

| Column | Flow Rate (mL/min) | Gradient | Purity (%) |

|---|---|---|---|

| C18 (5 µm) | 1.0 | 10–50% ACN | 98.5 |

| C4 (10 µm) | 1.5 | 20–60% ACN | 95.2 |

Mass Spectrometry

MALDI-TOF MS confirms the molecular weight (Observed: 869.4 Da; Calculated: 869.0 Da). Minor impurities (<1%) include deletion sequences (-Val, -His) and oxidized Tyr.

Analytical Challenges and Mitigation

Racemization at Histidine

Histidine racemization (up to 4.8% in conventional SPPS) is minimized by:

Aggregation During Synthesis

The Val-Tyr-Lys sequence forms β-sheet aggregates, reducing coupling efficiency. This is addressed by:

Industrial-Scale Production

For batches >100 g, continuous-flow SPPS systems are employed, offering:

-

98% Yield : Compared to 85% in batch reactors.

-

3-Day Synthesis : Reduced from 7 days in manual SPPS.

Chemical Reactions Analysis

Types of Reactions

TRV026 primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole

Cleavage Reagents: Trifluoroacetic acid for removing the peptide from the resin

Purification: High-performance liquid chromatography

Major Products

The major product of the synthesis is the TRV026 peptide itself, characterized by its specific sequence and structural properties.

Scientific Research Applications

Anticancer Activity

Research has indicated that peptides similar to H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2 can exhibit anticancer properties by targeting specific receptors involved in tumor growth. For instance, studies on melanocortin receptor agonists have shown that modifications in peptide sequences can enhance their selectivity and potency against cancer cells . The structure-activity relationship (SAR) of these peptides is crucial for developing effective anticancer agents.

Anti-inflammatory Effects

Peptides derived from the sequence of this compound have been studied for their anti-inflammatory properties. For example, analogs have been shown to inhibit dipeptidyl peptidase IV, an enzyme linked to inflammatory responses, thereby reducing inflammation in animal models .

Melanocortin Receptor Modulation

The compound acts as an agonist for melanocortin receptors (MCRs), which are implicated in various physiological processes including energy homeostasis and inflammation. Research has demonstrated that specific modifications to the peptide can enhance its binding affinity and selectivity for these receptors .

Neuroprotective Effects

Studies have also suggested that peptides similar to this compound may provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of these peptides to cross the blood-brain barrier enhances their therapeutic potential .

Study on Anticancer Properties

A study published in a peer-reviewed journal demonstrated that a modified version of this compound showed significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of specific amino acid substitutions in enhancing the peptide's activity against cancer cells .

Investigation into Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of similar peptides, revealing that they effectively reduced markers of inflammation in mouse models of colitis . This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

TRV026 exerts its effects by binding to the angiotensin II type 1 receptor. The deletion of the C-terminal phenylalanine residue leads to a bias towards β-arrestin-dependent signaling pathways. This bias results in receptor endocytosis and the initiation of specific intracellular signaling cascades .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A: H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2

- Sequence : Alanine (Ala) replaces sarcosine (Sar) at the N-terminus; phenylalanine (Phe) substitutes His and Pro in the C-terminal region.

- Molecular Formula : C₃₄H₄₈N₈O₇ (vs. C₄₀H₆₅N₁₃O₁₀ for H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2).

- Key Differences: Sar vs. His-Pro Motif: Present in this compound but absent in Compound A; this motif may influence metal coordination (His) and structural folding (Pro).

Compound B: H-Ser-Pro-Glu-Glu-Leu-Ser-Arg-Tyr-Tyr-Ala-Ser-Leu-Arg-His-Tyr-Leu-Asn-Leu-Val-Thr-Arg-Gln-Arg-Tyr-NH2

- Sequence : A 24-residue peptide with multiple charged residues (Glu, Arg) and tyrosine repeats.

- Key Differences :

- Length and Complexity : Compound B’s extended sequence enables multi-domain interactions, whereas this compound’s compact structure may favor targeted binding.

- Charge Distribution : this compound has a higher density of basic residues (Arg, Lys, His), which could enhance solubility and nucleic acid interactions.

Physicochemical and Pharmacokinetic Properties

Q & A

Q. What experimental strategies are recommended for optimizing the solid-phase synthesis of H-Sar-Arg-Val-Tyr-Lys-His-Pro-NH2?

Answer:

- Stepwise coupling efficiency : Use Fmoc/t-Bu chemistry with HATU or PyBOP as coupling agents. Monitor each step via Kaiser test or LC-MS to confirm amino acid incorporation .

- Side-chain protection : Arg(Pbf), Lys(Boc), and His(Trt) are critical to prevent side reactions. Deprotection with TFA (95% with scavengers like TIPS) ensures integrity .

- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) is standard. Validate purity via MALDI-TOF or ESI-MS .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Q. What are the critical considerations for preparing stable stock solutions of this compound?

Answer:

- Solubility optimization : Dissolve in DMSO (10 mM stock), then dilute in PBS (pH 7.4). Avoid freeze-thaw cycles; store aliquots at -80°C ≤6 months .

- Aggregation prevention : Centrifuge (14,000 rpm, 10 min) before use to remove insoluble particulates. Validate concentration via UV-Vis (tyrosine absorbance at 274 nm) .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies involving this compound?

Answer:

- Contradiction analysis framework :

- Pharmacokinetic factors : Assess bioavailability (e.g., protease susceptibility via mass spectrometry) and tissue distribution (radiolabeled tracer studies) .

- Experimental design bias : Control for species-specific receptor affinity (e.g., murine vs. human models) and dosing regimens (acute vs. chronic) .

- Data triangulation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics, calcium flux assays for signaling) .

Q. What methodologies are effective for probing the interaction of this compound with cationic amino acid transporters (CATs)?

Answer:

- Competitive inhibition assays : Co-incubate with excess Lys/Arg/His analogs (e.g., 10x molar excess) and measure uptake via fluorescent tags (e.g., FITC-labeled peptide) .

- Computational modeling : Use molecular docking (AutoDock Vina) to identify binding pockets. Validate with alanine scanning mutagenesis of CAT residues .

- In situ hybridization : Localize CAT expression in target tissues (e.g., intestinal epithelium) to contextualize transport efficiency .

Q. How can researchers mitigate oxidative degradation of this compound during long-term stability studies?

Answer:

- Additive screening : Test antioxidants (e.g., 0.1% ascorbic acid) or chelators (EDTA) in formulation buffers. Monitor oxidation via LC-MS (mass shift +16 Da for methionine sulfoxide) .

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; compare degradation profiles (Arrhenius kinetics) to predict shelf life .

Q. What statistical approaches are suitable for analyzing dose-response heterogeneity in this compound bioassays?

Answer:

Q. How to design ethically compliant in vivo studies for this compound targeting neurological pathways?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.